N-(1-{N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(1-{N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a sulfonamide group, a hydrazinecarbonyl group, and methoxy-substituted phenyl rings. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2-phenylethylamine and 4-methylbenzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-{N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing new substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine or amine derivatives.
Scientific Research Applications
N-(1-{N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-{N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(1-{N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features The presence of both sulfonamide and hydrazone groups, along with methoxy-substituted phenyl rings, distinguishes it from other similar compounds
Properties
Molecular Formula |
C25H27N3O5S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C25H27N3O5S/c1-18-9-13-22(14-10-18)34(30,31)28-23(15-19-7-5-4-6-8-19)25(29)27-26-17-20-11-12-21(32-2)16-24(20)33-3/h4-14,16-17,23,28H,15H2,1-3H3,(H,27,29)/b26-17+ |
InChI Key |
ZAIOZRAWPHBHBZ-YZSQISJMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N/N=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NN=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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